1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)-
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Overview
Description
1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)- is a natural product found in Zingiber montanum, Curcuma wenyujin, and other organisms with data available.
Scientific Research Applications
Antioxidative Activity
Oxidative Hemolysis Protection : Curcumin analogues, including 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, demonstrated the ability to inhibit free radical-induced oxidative hemolysis of red blood cells (RBCs). Some analogues showed higher anti-hemolysis activity than curcumin and α-tocopherol (vitamin E) (Deng et al., 2006).
Low-Density Lipoprotein Oxidation Inhibition : Studies have shown that curcumin and its analogues are potent inhibitors of free radical-initiated peroxidation of human low-density lipoprotein (LDL), primarily through H-atom abstraction from phenolic groups (Chen et al., 2006).
Luminescence and Imaging Applications
Two-Photon Fluorescent Imaging : Curcumin derivatives have been used for two-photon fluorescent imaging, indicating potential as biological fluorescent probes (Zhang et al., 2019).
Crystal Structure and Optical Properties : The compound's crystal structure and optical properties, such as luminescence, have been studied for potential applications in materials science and biological imaging (Bubbly et al., 2011).
Antioxidant Activity and Cellular Protection
Antioxidant Activity of Curcuminoids : Synthesized curcuminoids exhibited significant antioxidant activity. Their structures were characterized, and studies included cellular imaging (Xu et al., 2014).
Protection Against Beta-Amyloid Insult : Natural products derived from Curcuma longa, including this compound, showed protective effects on cells from beta-amyloid insult, a relevant finding for Alzheimer's disease research (Park & Kim, 2002).
Other Applications
Metal Complexes and Antitumour Activities : The compound has been used to synthesize metal complexes, which exhibited antitumor activities, highlighting its potential in cancer research (John & Krishnankutty, 2005).
Green Corrosion Inhibition : A metallic complex derived from Curcuma longa containing this compound was used as a green corrosion inhibitor for carbon steel in sulfuric acid, suggesting its application in material science (Florez-Frias et al., 2021).
properties
Product Name |
1,6-Heptadiene-3,5-dione, 1,7-bis(4-hydroxy-3-methoxyphenyl)- |
---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3 |
InChI Key |
VFLDPWHFBUODDF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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